

# The Impact of Imazalil on Aquatic Ecosystems: A Technical Guide

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## Compound of Interest

Compound Name: Imazalil

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## Abstract

**Imazalil**, a widely used systemic imidazole fungicide, plays a crucial role in agriculture by controlling a broad spectrum of fungal diseases on fruits, vegetables, and ornamental plants. However, its application raises significant concerns regarding its impact on non-target aquatic ecosystems. This technical guide provides an in-depth analysis of the ecotoxicological effects of **Imazalil** on aquatic organisms, its environmental fate, and the underlying mechanisms of its toxicity. Quantitative toxicity data are summarized, detailed experimental protocols are outlined, and key signaling pathways affected by **Imazalil** are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development and environmental risk assessment.

## Environmental Fate and Persistence

**Imazalil**'s fate in the aquatic environment is governed by a combination of its physicochemical properties and environmental conditions. It is highly persistent in soil, with a reported field half-life ranging from 120 to 190 days. While it is soluble in water, it binds strongly to soil particles, which can reduce its immediate bioavailability in the water column but also lead to its accumulation in sediments. In aqueous solutions, **Imazalil** is stable in acidic to neutral conditions but undergoes decomposition at elevated temperatures and when exposed to light, with a photolysis half-life of 11-12 days in the aquatic environment[1]. Both **imazalil** and its

primary metabolite, R14821 (**imazalil-M**), are frequently detected in environmental and plant samples[2].

## Ecotoxicity to Aquatic Organisms

**Imazalil** exhibits moderate to high toxicity to a range of aquatic organisms. The following tables summarize the acute and chronic toxicity data for various species.

### Table 1: Acute Toxicity of Imazalil to Aquatic Organisms

Species	Taxon	Endpoint	Duration	Concentration (mg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	Fish	LC50	96 h	2.5	<a href="#">[3]</a>
Lepomis macrochirus (Bluegill Sunfish)	Fish	LC50	96 h	3.2	<a href="#">[3]</a>
Danio rerio (Zebrafish)	Fish	LC50	96 h	19.61 (embryo)	<a href="#">[3]</a>
Daphnia magna	Invertebrate	EC50 (immobilisation)	48 h	3.5	<a href="#">[4]</a>
Chironomus riparius	Invertebrate	LC50	96 h	-	
Selenastrum capricornutum (Green Algae)	Algae	EC50 (growth inhibition)	72 h	0.87	<a href="#">[4]</a>
Rana temporaria (Common Frog)	Amphibian	LC50 (tadpole)	96 h	-	

**Table 2: Chronic Toxicity of Imazalil to Aquatic Organisms**

Species	Taxon	Endpoint	Duration	Concentration (mg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	Fish	NOEC	21 d	0.043	<a href="#">[3]</a>
Daphnia magna	Invertebrate	NOEC	21 d	-	
Chironomus riparius	Invertebrate	NOEC (water)	28 d	0.181	<a href="#">[3]</a>
Chironomus riparius	Invertebrate	NOEC (sediment)	28 d	27.5 (mg/kg)	<a href="#">[3]</a>

## Mechanisms of Toxicity

**Imazalil**'s toxicity in aquatic organisms is multifaceted, impacting developmental processes, endocrine function, and metabolic pathways.

## Developmental Toxicity

Studies on zebrafish (*Danio rerio*) embryos have revealed that **Imazalil** and its metabolite, **imazalil-M**, can induce significant developmental abnormalities. These include decreased heart rate, inhibition of hatching, and the formation of pericardial cysts[\[5\]](#)[\[6\]](#)[\[7\]](#). Exposure to **Imazalil** at concentrations of 10  $\mu$ M and above has been shown to negatively affect embryo survival and hatching success[\[8\]](#). Observed morphological defects include reduced melanin pigmentation, wavy notochord, a crooked trunk, tail defects, and cardiac edema[\[8\]](#)[\[9\]](#). Furthermore, **Imazalil** exposure can lead to a decrease in locomotor activity, including average swimming speed and distance, in zebrafish larvae[\[10\]](#)[\[11\]](#).

## Endocrine Disruption

A primary mechanism of **Imazalil**'s toxicity is its interference with the endocrine system, particularly through the inhibition of steroidogenesis. **Imazalil** is a known inhibitor of aromatase

(CYP19), a key enzyme that converts androgens to estrogens[12][13]. This inhibition disrupts the delicate balance of sex hormones, which is critical for normal reproductive function.

In fish, the inhibition of aromatase by **Imazalil** leads to a cascade of effects, including a reduction in the production of 17 $\beta$ -estradiol (E2)[3][5]. This, in turn, can lead to decreased vitellogenin (a precursor to egg yolk protein) synthesis and impaired oocyte development[3][5]. Studies have also indicated that **Imazalil** can act as an androgen receptor (AR) antagonist, further disrupting hormone signaling[14].

## Metabolic Disruption and Oxidative Stress

Exposure to **Imazalil** has been shown to induce metabolic disorders in zebrafish larvae. Metabolomics analysis revealed significant alterations in the metabolism of branched-chain amino acids, energy, and ketone bodies[5][6][7]. These metabolic disruptions are linked to increased cell apoptosis, particularly in the heart region of the larvae[5][6][7].

## Experimental Protocols

The following sections outline the methodologies for key experiments cited in this guide, based on standardized OECD guidelines.

### Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

- Test Organism: Recommended species include Rainbow trout (*Oncorhynchus mykiss*) and Zebrafish (*Danio rerio*)[15].
- Test Design: A semi-static test is often employed, where the test solutions are renewed every 24 or 48 hours to maintain the concentration of the test substance[2][16]. At least five concentrations of the test substance, arranged in a geometric series, and a control group are used[2][17].
- Test Conditions:
  - Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 23  $\pm$  2°C for zebrafish)[16].

- pH: Should be maintained within a range of 6.0 to 8.5.
- Dissolved Oxygen: Should be maintained above 60% of the air saturation value[16].
- Loading: The biomass of fish per volume of test solution should not be excessive to avoid depletion of dissolved oxygen and accumulation of waste products[16].
- Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are recorded at 24, 48, 72, and 96 hours[2][16][17].
- Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

## Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the median effective concentration (EC50) for the immobilization of *Daphnia magna* after 48 hours of exposure.

- Test Organism: Young daphnids, less than 24 hours old at the start of the test[18][19].
- Test Design: A static test is typically used, with at least five geometrically spaced concentrations of the test substance and a control[19]. Each test group should have at least 20 individuals, divided into at least four replicates[8][19].
- Test Conditions:
  - Temperature: Maintained at  $20 \pm 2^{\circ}\text{C}$ [19].
  - pH: The pH of the test medium should be between 6 and 9[19].
  - Medium: Reconstituted or natural water with a hardness of 140–250 mg/L as  $\text{CaCO}_3$  is recommended[19].
- Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours[18][19].
- Data Analysis: The EC50 at 48 hours and its 95% confidence limits are calculated.

## Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test determines the effect of a substance on the growth of a selected algal species over a 72-hour period.

- **Test Organism:** Commonly used species include *Pseudokirchneriella subcapitata* (formerly *Selenastrum capricornutum*)[5][20].
- **Test Design:** Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in a batch culture system, with three replicates per concentration[17][21].
- **Test Conditions:**
  - **Temperature:** Maintained at 21–24°C[5][10].
  - **Light:** Continuous, uniform illumination is provided[5][10][22].
  - **Culture Medium:** A standard, nutrient-rich algal growth medium is used[5][20].
- **Observations:** Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence[10][21].
- **Data Analysis:** The EC50 for growth rate inhibition is calculated by comparing the growth in the test cultures to that of the controls.

## Analytical Methodologies

Accurate determination of **Imazalil** concentrations in environmental samples is crucial for exposure assessment. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a commonly employed method.

### HPLC-UV Method for Imazalil in Water

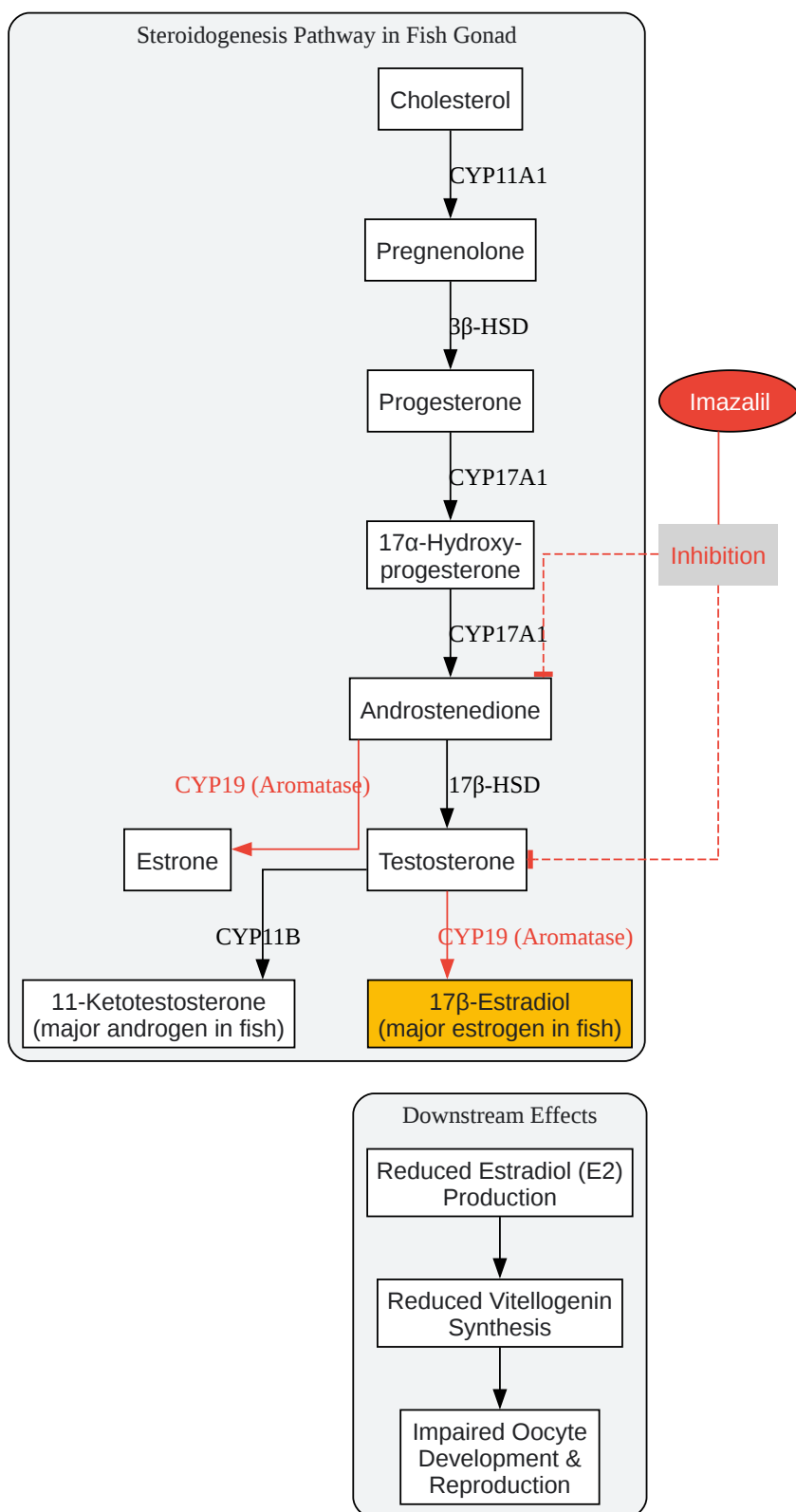
- **Sample Preparation:** Water samples can be concentrated using solid-phase extraction (SPE) to achieve lower detection limits. An alternative is liquid-liquid extraction with a suitable organic solvent like n-hexane or dichloromethane[14][23].

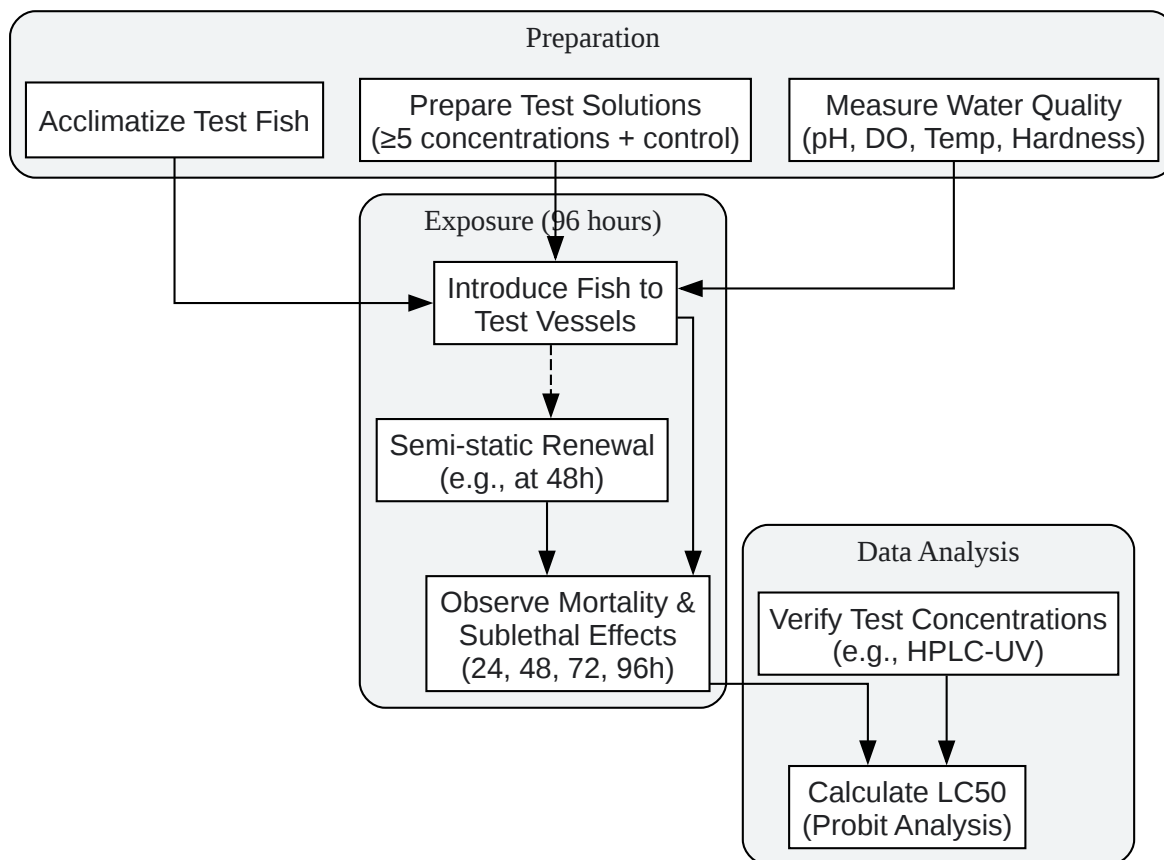
- Chromatographic Conditions:
  - Column: A reverse-phase C18 column is typically used[14][16].
  - Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM KH<sub>2</sub>PO<sub>4</sub> solution at pH 2.5) is commonly used in a gradient or isocratic elution mode[16][24]. A common ratio is 35:65 (acetonitrile:buffer)[16][24].
  - Flow Rate: A flow rate of around 1.0 mL/min is typical[14][16].
  - Detection: UV detection is performed at a wavelength of approximately 225 nm[16][24].
- Quantification: A calibration curve is generated using standard solutions of **Imazalil** to quantify the concentration in the samples[16]. The detection limit for this method is typically in the low parts-per-billion (ppb) range.

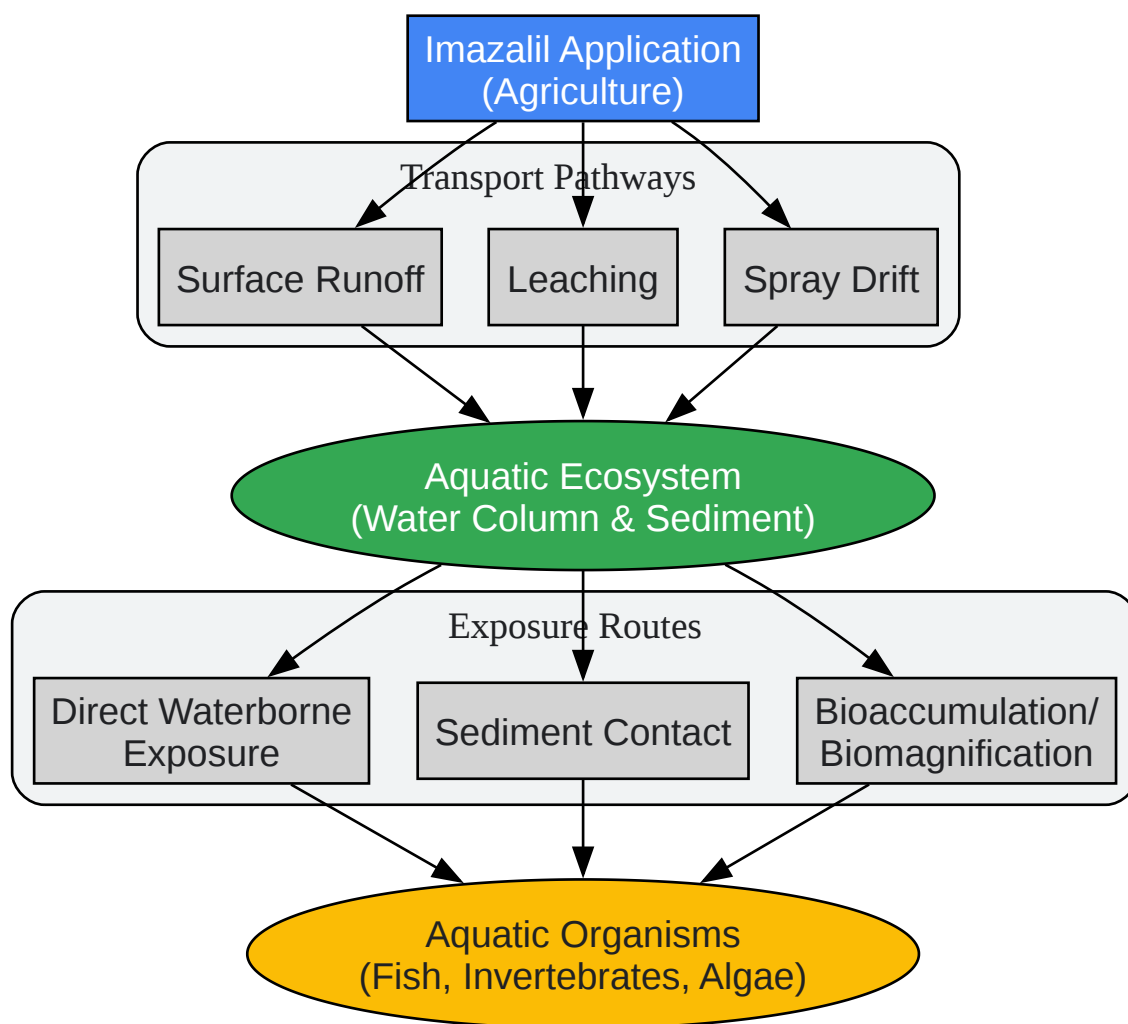
## Visualizations of Key Pathways and Workflows

### Signaling Pathway: Imazalil's Disruption of Steroidogenesis









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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)